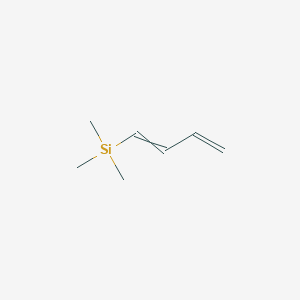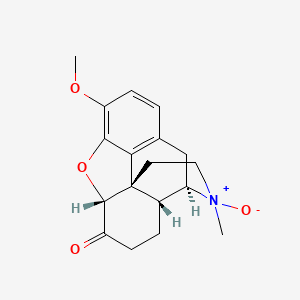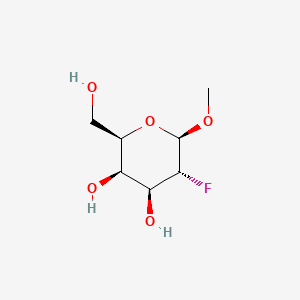
Methyl 2-deoxy-2-fluoro-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-deoxy-2-fluoro-D-galactopyranoside: is a synthetic carbohydrate derivative that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is a fluorinated analog of D-galactose, where the hydroxyl group at the second carbon is replaced by a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-deoxy-2-fluoro-D-galactopyranoside typically involves the nucleophilic displacement of a suitable leaving group by a fluoride ion. One common method starts with methyl 3,4-O-isopropylidene-2-O-trifluoromethanesulfonyl-6-O-trityl-β-D-talopyranoside. This compound undergoes nucleophilic substitution with tetraalkylammonium fluorides in acetonitrile to yield methyl 2-deoxy-2-fluoro-3,4-O-isopropylidene-6-O-trityl-β-D-galactopyranoside. Subsequent hydrolysis with hydrochloric acid produces the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-deoxy-2-fluoro-D-galactopyranoside can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Glycosylation: It can be used as a glycosyl donor in the synthesis of more complex carbohydrates.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetraalkylammonium fluorides in acetonitrile are commonly used for introducing the fluorine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the fluorine-containing carbon.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is used in the synthesis of more complex carbohydrates and glycosides. Its unique properties make it a valuable tool for studying carbohydrate chemistry and developing new synthetic methodologies .
Biology: In biological research, this compound is used to study carbohydrate-protein interactions. The presence of the fluorine atom allows for the use of nuclear magnetic resonance spectroscopy to investigate these interactions in detail .
Medicine: Modified esters of this compound have shown promising activity against various pathogens .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require specific carbohydrate structures.
Mecanismo De Acción
The mechanism of action of methyl 2-deoxy-2-fluoro-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom’s presence can enhance binding affinity and specificity, leading to altered biological activity. For example, in antiviral applications, the compound may inhibit viral replication by interfering with viral enzymes .
Comparación Con Compuestos Similares
- Methyl 6-deoxy-6-fluoro-1-seleno-β-D-galactopyranoside
- Methyl 2-deoxy-2-fluoro-1-seleno-α/β-D-galactopyranoside
- Methyl 4-O-(β-D-galactopyranosyl)-2-deoxy-2-fluoro-1-seleno-β-D-glucopyranoside
Comparison: Methyl 2-deoxy-2-fluoro-D-galactopyranoside is unique due to the specific position of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its seleno-containing analogs, the fluorinated compound may exhibit different reactivity and stability profiles, making it suitable for distinct applications .
Propiedades
Número CAS |
79698-13-8 |
|---|---|
Fórmula molecular |
C7H13FO5 |
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6R)-5-fluoro-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H13FO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Clave InChI |
CRIUOMMBWCCBCQ-XUUWZHRGSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)F |
SMILES canónico |
COC1C(C(C(C(O1)CO)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287851.png)
![dimethyl (3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B15287858.png)
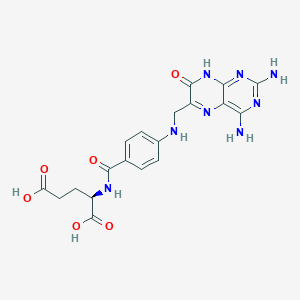

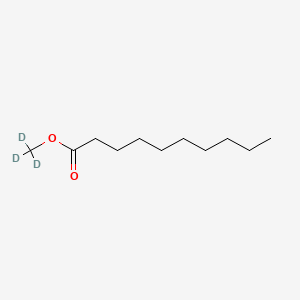
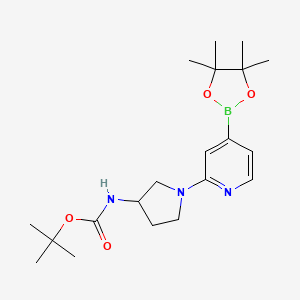
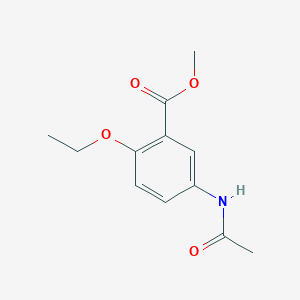
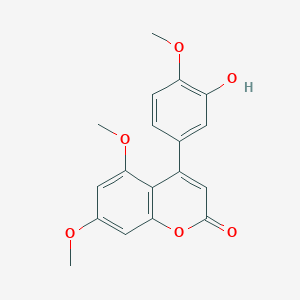
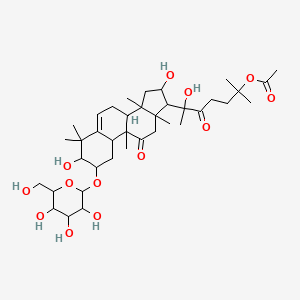
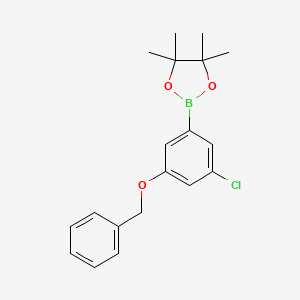

![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
